molecular formula C5H8<br>C5H8<br>CH2=C(CH3)CH=CH2 B7770552 Isoprene CAS No. 9041-65-0

Isoprene

Cat. No.: B7770552
CAS No.: 9041-65-0
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Description

Isoprene (2-methyl-1,3-butadiene, C₅H₈) is a naturally occurring conjugated diene and the most abundant biogenic volatile organic compound (BVOC) emitted by vegetation . Its significance spans atmospheric chemistry, climate systems, and industrial applications:

  • Chemical Structure: this compound exists predominantly in the s-trans conformation (85% at 50°C), with a minor s-cis form (15%) . The methyl group adjacent to the conjugated double bonds enhances its electrophilic reactivity compared to simpler dienes like butadiene .
  • Atmospheric Role: Emitted at ~700 Tg/year, this compound reacts rapidly with hydroxyl radicals (OH), driving photochemical ozone production in high-NOₓ environments and contributing to secondary organic aerosol (SOA) formation . Its oxidation generates intermediates such as methacrolein (MACR), methyl vinyl ketone (MVK), and hydroxymethyl hydroperoxide (HMHP), which influence atmospheric reactivity .
  • Biological Function: In plants, this compound stabilizes cell membranes under thermal stress by scavenging reactive oxygen species (ROS) and reinforcing lipid layers due to its lipophilic nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbuta-1,3-diene
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InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
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InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C=C
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Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
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Record name 1,3-Butadiene, 2-methyl-, trimer
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Record name Polyisoprene
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DSSTOX Substance ID

DTXSID2020761
Record name Isoprene
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

34.067 °C, 34 °C
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Flash Point

-65 °F (-54 °C) (Closed cup)
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Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
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Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
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Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
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Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
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Melting Point

-145.95 °C, -146 °C
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Preparation Methods

Decarboxylation of Mevalonolactone over Silica-Alumina Catalysts

The hybrid bio/thermochemical route combines fermentation of cellulosic sugars to mevalonolactone (MVL) with subsequent catalytic decarboxylation to isoprene. Amorphous SiO₂/Al₂O₃ catalysts with high SiO₂ content (90 wt%) achieve optimal performance, yielding 30.5 wt% this compound at 250°C and a weight hourly space velocity (WHSV) of 1.4 h⁻¹. Brønsted acid sites dominate the reaction mechanism, facilitating MVL ring-opening and decarboxylation via protonation of the carbonyl oxygen. Byproduct analysis reveals secondary oligomerization of this compound to alkylated aromatics (e.g., tri-methylbenzenes) and cyclic olefins at temperatures exceeding 250°C, necessitating precise control of residence time.

Table 1: Performance of SiO₂/Al₂O₃ Catalysts in MVL Decarboxylation

SiO₂ Content (wt%)Temperature (°C)WHSV (h⁻¹)This compound Yield (wt%)Selectivity (%)
902501.430.562
852252.832.064
402751.418.241

Catalyst deactivation studies indicate coke deposition (∼12 wt% after 55 h) and hydrothermal instability as primary challenges. Regeneration via oxidative treatment at 550°C restores 85% initial activity.

Reaction Mechanism and Byproduct Formation

The decarboxylation pathway involves sequential steps:

  • MVL Ring-Opening : Protonation of the lactone carbonyl by Brønsted acid sites forms a carbocation intermediate.

  • Decarboxylation : Loss of CO₂ generates a tertiary carbocation, which undergoes β-hydride elimination to yield this compound.

  • Oligomerization : this compound dimerizes to cyclic monoterpenes (e.g., limonene) or reacts with alkenes to form alkylated aromatics, particularly above 275°C.

In situ Fourier-transform infrared (FTIR) spectroscopy identifies surface-bound carboxylate intermediates, while temperature-programmed desorption (TPD) confirms this compound desorption peaks at 305°C for high-SiO₂ catalysts.

Biochemical Preparation Methods

Mevalonate Pathway in Engineered Microorganisms

The mevalonate (MVA) pathway, reconstituted in E. coli, converts acetyl-CoA to this compound via six enzymatic steps. Key enzymes include:

  • Mevalonate diphosphate decarboxylase (MDD) : Introduces the first vinyl group via ATP-dependent decarboxylation.

  • This compound synthase (ISPS) : Catalyzes the final dephosphorylation and elimination reaction to release this compound.

Table 2: Biocatalytic this compound Production Metrics

Host OrganismSubstrateYield (% theoretical)Productivity (g/L/h)Reference
E. coliGlucose112.0
B. subtilisSucrose151.8

Metabolic bottlenecks include ATP consumption (2 moles per this compound) and redox imbalance due to NADPH demand in the MVA pathway.

Non-Mevalonate (MEP) Pathway and Synthetic Biology

The methylerythritol phosphate (MEP) pathway, native to plants and algae, offers an alternative route with lower ATP requirements. However, heterologous expression in prokaryotes faces challenges in balancing dxs (1-deoxyxylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) activity. Recent advances in CRISPR-mediated genome editing have improved flux through the MEP pathway, achieving yields of 18% in cyanobacteria.

Comparative Analysis of Preparation Methods

Energy Efficiency and Sustainability

  • Thermochemical : Requires ∼2.5 MJ/kg this compound, primarily for MVL fermentation and decarboxylation.

  • Biochemical : Glucose-to-isoprene conversion exhibits a carbon efficiency of 33%, limited by CO₂ loss in decarboxylase steps.

Life-cycle assessments (LCA) favor biochemical routes for lower greenhouse gas emissions (1.8 kg CO₂-eq/kg vs. 3.2 kg CO₂-eq/kg for thermochemical).

Industrial Scalability

  • Thermochemical : Fixed-bed reactors enable continuous operation but face catalyst replacement costs ($12–15/kg this compound).

  • Biochemical : Fed-batch fermentation scales to 100,000 L bioreactors, with downstream separation accounting for 40% of production costs .

Chemical Reactions Analysis

Reaction with Hydroxyl Radicals (OH)

OH radicals dominate daytime isoprene oxidation, with a rate constant of kOH=100×1012cm3molecule1s1k_{\text{OH}} = 100 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298 K . This reaction proceeds via OH addition to this compound’s double bonds, forming this compound hydroxyperoxy radicals (ISOPO₂) .

Mechanism and Products :

  • Primary Products : ISOPO₂ isomers interconvert rapidly via O₂ addition and are consumed by reactions with HO₂ or NO .

  • Secondary Products :

    • Hydroxy hydroperoxides (HO-C₅H₈OOH) .

    • Formaldehyde (HCHO) and methyl vinyl ketone (MVK) .

  • NOₓ Dependence : High NOₓ levels favor ozone production via peroxy radical (RO₂) + NO reactions, while low NOₓ promotes organic aerosol formation .

Reaction with Nitrate Radicals (NO₃)

NO₃ radicals drive nighttime this compound oxidation, with a rate constant of kNO₃=6.5×1013cm3molecule1s1k_{\text{NO₃}} = 6.5 \times 10^{-13} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} . This pathway contributes ~40–50% of this compound-derived organic nitrates .

Key Findings :

  • Adduct Formation : NO₃ adds to this compound’s terminal carbons, forming energetically stable adduct radicals (15–31 kcal mol⁻¹ lower in energy than reactants) .

  • Secondary Organic Aerosol (SOA) Yield :

    • Ranges from 4.3% to 23.8%, depending on RO₂ fate (higher under RO₂ + RO₂ dominance) .

    • Multi-generation products include hydroxynitrates (C₅H₉NO₄) and carbonyl nitrates (C₄H₇NO₅) .

Table 1: NO₃-Initiated this compound Oxidation Products

Product ClassFormulaFormation PathwayYield (%)
HydroxynitratesC₅H₉NO₄RO₂ + NO or NO₃ + this compound10–15
Carbonyl NitratesC₄H₇NO₅OH oxidation of IPN or dinitrates5–10
Peroxyacyl NitratesC₁₀H₁₈O₆RO₂ cross-reactions<5

Reaction with Ozone (O₃)

This compound reacts with O₃ at a rate of kO₃=1.28×1017cm3molecule1s1k_{\text{O₃}} = 1.28 \times 10^{-17} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} . This pathway is minor compared to OH/NO₃ but contributes to SOA under high O₃ conditions.

Products :

  • Stabilized Criegee Intermediates (SCIs): React with SO₂ or H₂O to form sulfuric acid or hydroxymethyl hydroperoxide (HMHP) .

  • Low SOA Yield: Typically <5% due to high volatility of ozonolysis products .

Aqueous-Phase Reactions

In cloud/fog droplets, this compound reacts with sulphoxy radicals (SO₃⁻, SO₄⁻), altering sulfur oxidation kinetics .

Key Observations :

  • pH Dependence :

    • Acidic/Neutral Solutions : Accelerates S(IV) auto-oxidation, forming organosulphites (e.g., C₅H₈SO₃) .

    • Basic Solutions : Inhibits S(IV) oxidation, producing organosulphates (e.g., C₅H₈SO₄) .

  • Mass Spectrometry Evidence :

    • Sulphurous acid esters (m/z = 163, 165) and sulphuric acid esters (m/z = 179, 181) .

Table 2: Aqueous-Phase this compound-Sulfur Derivatives

Compoundm/zConditions (pH)Source
Sulphurous acid mono-ester1633–9
Sulphuric acid mono-ester1813–9
Hydroxy-sulphite derivatives165Neutral

Impact on Atmospheric Chemistry

  • Ozone Formation : High NOₓ conditions enhance O₃ production via ISOPO₂ + NO reactions .

  • Aerosol Formation :

    • NO₃ oxidation generates low-volatility nitrates (e.g., C₄H₇NO₅), contributing to SOA .

    • Organosulphates from aqueous reactions increase aerosol hygroscopicity .

  • Oxidative Stress : this compound-derived SOA induces antioxidant defense genes in lung cells, suggesting biological reactivity .

Scientific Research Applications

Industrial Applications

Synthetic Rubber Production
Isoprene is predominantly used in the synthesis of polythis compound, a key ingredient in the rubber industry. Polythis compound is essential for manufacturing tires, medical devices, and various industrial products due to its excellent elasticity and resilience. The global demand for this compound rubber has significantly increased, driven by the automotive sector and the need for durable materials in construction and manufacturing .

Adhesives and Sealants
this compound-based adhesives are favored for their strong bonding properties and flexibility. They are commonly used in the production of footwear, automotive components, and packaging materials. The versatility of this compound allows for the formulation of adhesives that can withstand extreme temperatures and environmental conditions .

Plastics and Coatings
In addition to rubber, this compound is utilized in producing plastics and coatings. It serves as a monomer in styrene-isoprene-styrene (SIS) block copolymers, which are employed in various applications, including road construction and waterproofing membranes .

Environmental Applications

Atmospheric Chemistry
this compound plays a significant role in atmospheric chemistry as a volatile organic compound (VOC). It contributes to the formation of secondary organic aerosols (SOA), which have implications for climate change and air quality. Studies indicate that this compound can suppress new particle formation from monoterpenes, affecting nucleation rates and particle growth in the atmosphere .

Soil Microbial Activity
Research has shown that soil microbes can metabolize this compound, indicating its potential role in biogeochemical cycles. This aspect of this compound's application highlights its importance in maintaining soil health and ecological balance .

Biological Functions

Plant Physiology
this compound is emitted by various plant species as a response to environmental stressors such as heat and drought. It has been found to enhance thermotolerance and quench oxidative stress, thereby protecting plants from damage caused by reactive oxygen species (ROS) . Transgenic studies in Arabidopsis have demonstrated that increased this compound emission correlates with enhanced plant resilience under stress conditions .

Potential Therapeutic Uses
Emerging research suggests that this compound-derived compounds may have therapeutic potential due to their bioactive properties. For example, certain phytochemicals derived from this compound units exhibit antioxidant, anti-inflammatory, and anti-cancer activities . However, further studies are needed to explore these possibilities fully.

Case Studies

Study Focus Findings
Gray et al., 2018Microbial ConsumptionDemonstrated that soil microbes can effectively consume this compound at varying concentrations, highlighting its ecological significance .
Guenther et al., 2012Atmospheric ImpactShowed that this compound suppresses new-particle formation from monoterpenes, influencing climate models .
Bahramsoltani et al., 2020Phytochemical PropertiesIdentified multiple bioactivities of terpenes derived from this compound units, suggesting potential applications in medicine .

Comparison with Similar Compounds

Isoprene shares structural and functional similarities with other hydrocarbons, yet distinct differences arise in reactivity, sources, and applications. Key comparisons include:

Butadiene (1,3-Butadiene, C₄H₆)
Property This compound (C₅H₈) Butadiene (C₄H₆)
Structure Conjugated diene + methyl group Simple conjugated diene
Reactivity Higher due to methyl-induced electron donation; forms Diels-Alder adducts faster Lower; slower cycloaddition kinetics
Atmospheric Lifetime ~1 hour (OH-dominated oxidation) ~2 hours (similar OH reactivity but fewer oxidation pathways)
Sources Biogenic (plants) Anthropogenic (petroleum refining)
Applications Synthetic rubber (e.g., polythis compound) Styrene-butadiene rubber (SBR)

Research Findings :

  • This compound’s methyl group increases its electrophilicity, enabling faster reactions with ozone and NO₃ radicals compared to butadiene .
Monoterpenes (C₁₀H₁₆, e.g., α-Pinene, Myrcene)

Monoterpenes consist of two this compound units and are emitted by plants at ~100 Tg/year .

Property This compound Monoterpenes
Structure Single C₅ unit Two C₅ units (head-to-tail linkage)
Reactivity Fast OH reaction (k = 1×10⁻¹⁰ cm³/molecule/s) Slower OH reaction (k = 5×10⁻¹¹ cm³/molecule/s) but higher ozone yield
Oxidation Products MACR, MVK, HMHP Pinonaldehyde, SOA precursors (e.g., limononic acid)
Emission Triggers Light/temperature-dependent Stress-induced (e.g., herbivory, drought)

Research Findings :

  • Monoterpenes dominate SOA formation in forested regions due to their lower volatility and multi-generational oxidation pathways .
  • This compound suppresses monoterpene-derived SOA by competing for OH radicals, altering aerosol composition .
This compound Dimers (e.g., Diprene, Dipentene)

This compound dimerizes under specific conditions, forming compounds like diprene (C₁₀H₁₆) and dipentene (limonene isomer) .

Property This compound Dipentene
Formation Direct plant emission Thermal/chemical dimerization of this compound
Stability Highly reactive More stable; used in solvents and fragrances
Analytical Challenges GC-MS interference due to dimerization in inlets Distinct fragmentation patterns but similar retention times to sylvestrene

Research Findings :

  • Dimerization occurs at high this compound concentrations (>100 ppm), complicating atmospheric quantification .
  • Dipentene’s structural similarity to sylvestrene necessitates advanced chromatographic separation for accurate identification .

Biological Activity

Isoprene, a volatile organic compound with the chemical formula C₅H₈, exhibits diverse biological activities across various organisms. This article explores the compound's effects on plants, animals, and humans, presenting detailed research findings and case studies.

Antioxidant Properties

This compound plays a crucial role in plant defense mechanisms, particularly as an antioxidant. Research has shown that this compound reacts with and quenches harmful reactive oxygen species (ROS), such as singlet oxygen (¹O₂) . This antioxidant activity helps protect plants from oxidative stress, which can occur during various environmental stresses.

Gene Expression Modulation

Studies on Arabidopsis thaliana have revealed that this compound exposure significantly alters gene expression patterns:

  • Defense Mechanisms: this compound fumigation induces genes involved in abiotic and biotic stress defense .
  • Growth Regulation: Expression of genes related to growth regulator signaling pathways is affected .
  • Metabolic Processes: Genes associated with photosynthesis, seed germination, and plant growth show altered expression .

A 24-hour this compound fumigation study on Arabidopsis plants under non-stressful conditions demonstrated:

  • Induction of chloroplast genes
  • Upregulation of phenylpropanoid biosynthetic genes
  • Enhanced expression of translation machinery genes
  • Activation of transcription factor-enriched gene networks

Case Study: this compound Synthase Overexpression in Arabidopsis

Researchers overexpressed poplar this compound synthase (ISPS) in Arabidopsis to study the effects of increased this compound production:

  • Transgenic lines showed 3-10 fold higher this compound emissions compared to low-emitting lines .
  • ISPS activity in strong this compound-emitting lines reached 1.2-2.4 μkat kg protein⁻¹ .
  • Enhanced growth rates were observed in this compound-emitting rosettes, albeit transiently .

Metabolism and Mode of Action

This compound is endogenously produced in humans at a rate of 0.15 μmol/kg per hour . Its metabolism and biological effects vary across species:

  • Saturation Kinetics: this compound metabolism is directly proportional to inhalation exposure concentrations up to approximately 300 ppm .
  • Species Differences: Significant variations exist in this compound metabolism across species, particularly in the formation and processing of monoepoxides .

Toxicological Effects

A study on mice exposed to this compound revealed several clinical and histopathological changes:

EffectExposure Level
Decreased hematocrit, hemoglobin, and erythrocyte countsAll exposed groups
Testis and thymus atrophy7,000 ppm (males only)
Liver cytoplasmic vacuolizationAll male exposed groups
Olfactory epithelial degeneration≥ 1,750 ppm (males only)
Forestomach epithelial hyperplasiaAll exposed groups
Increased relative liver weight≥ 438 ppm
Decreased relative spleen weight≥ 438 ppm
Decreased relative thymus and testis weight≥ 875 ppm

The lowest-observed-adverse-effect level (LOAEL) was determined to be 438 ppm for male mice .

Human Breath this compound

Recent research has shed light on the origin of breath this compound in humans:

  • This compound production is determined by the IDI2 gene, which is expressed only in skeletal-myocellular peroxisomes .
  • Spikes in this compound exhalation during muscle activity suggest its origin from muscular lipolytic cholesterol metabolism .
  • Unlike plants, humans lack this compound synthase and its enzyme homologue .

This finding opens up potential applications for this compound as a clinically interpretable breath biomarker in human medicine .

Secondary Organic Aerosols (SOA)

This compound-derived secondary organic aerosols (SOA) have been studied for their potential health effects:

  • Oxidative Potential: ISOPOOH-derived SOA showed the highest dithiothreitol (DTT) activity, indicating significant oxidative potential .
  • Gene Expression: Direct exposure to this compound-derived SOA induced differential expression of 22 genes, more than other this compound-derived SOA types .
  • Cellular Pathways: The Nrf2-mediated oxidative stress pathway was consistently enriched across various experiments .

Case Study: ROS Generation Potential

Research at UNC-Chapel Hill found that ISOPOOH-derived SOA had a ROS-generation potential one order of magnitude higher than diesel exhaust particles . This highlights the potential health risks associated with this compound-derived atmospheric pollutants.

Q & A

Q. What are the standard methods for quantifying isoprene emissions from plant foliage in laboratory and field settings?

this compound emissions are typically measured using gas chromatography-mass spectrometry (GC-MS) or proton-transfer-reaction mass spectrometry (PTR-MS). Laboratory studies often employ controlled-environment chambers to regulate light, temperature, and humidity, while field measurements use portable sensors coupled with micrometeorological flux towers. Calibration requires standardized this compound gas mixtures and normalization to leaf area or biomass . For reproducibility, ensure consistent sampling intervals and account for diurnal emission patterns driven by photosynthetic activity .

Q. How do researchers isolate and characterize this compound synthase, the enzyme responsible for this compound biosynthesis?

this compound synthase (IspS) is extracted from plant tissues (e.g., poplar leaves) via homogenization and purified using ammonium sulfate precipitation, followed by column chromatography. Activity assays involve incubating the enzyme with dimethylallyl diphosphate (DMADP) and measuring this compound production via GC-MS. Kinetic parameters (e.g., KmK_m) are derived under varying substrate concentrations and temperatures. Validate purity using SDS-PAGE and Western blotting .

Q. What experimental designs are recommended to study the relationship between this compound emission and photosynthetic parameters?

Use integrated systems to simultaneously measure net assimilation rate (AnetA_{\text{net}}), stomatal conductance (gsg_s), and this compound flux. Controlled drought or heat stress experiments can reveal trade-offs between this compound emission and photoprotective mechanisms (e.g., non-photochemical quenching, NPQ). Include replicates for light-response curves and ensure statistical power by pooling data across genotypes or treatments .

Advanced Research Questions

Q. How can conflicting data on this compound’s antioxidant role under abiotic stress be reconciled?

Discrepancies arise from species-specific responses and methodological variations. For example, water-stressed Populus clones show increased this compound emissions correlated with NPQ, while other species exhibit suppression. Address contradictions by standardizing stress intensity (e.g., soil water potential thresholds) and integrating metabolomic data (e.g., DMADP pool size) with chlorophyll fluorescence metrics . Multi-factorial experiments combining temperature, light, and CO2_2 gradients are critical .

Q. What advanced modeling approaches improve predictions of global this compound fluxes in climate change scenarios?

Global emission models (e.g., MEGAN) incorporate satellite-derived leaf area indices, temperature, and photosynthetic photon flux density (PPFD). Recent advancements integrate machine learning to resolve discrepancies between top-down (atmospheric measurements) and bottom-up (foliar emission factor) estimates. Validate models with eddy covariance flux data and adjust for uncertainties in monoterpene and ORVOC contributions .

Q. How do isotopic labeling techniques elucidate the metabolic fate of this compound in atmospheric chemistry studies?

13C^{13}\text{C}-labeled this compound is introduced into smog chambers to track oxidation pathways. Use high-resolution time-of-flight mass spectrometry (HR-ToF-MS) to detect intermediates like methyl vinyl ketone (MVK) and methacrolein (MACR). Pair with quantum chemical calculations to validate reaction mechanisms. Control for chamber wall effects and background OH radical concentrations .

Q. What are the methodological challenges in linking this compound emissions to plant thermotolerance at the molecular level?

Challenges include distinguishing this compound’s direct effects from co-varying stress responses (e.g., ROS scavenging). Use transgenic plants (e.g., IspS knockdown lines) under controlled heat regimes. Combine transcriptomics (RNA-seq of heat shock proteins) with physiological metrics (Fv_v/Fm_m). Confounding factors like leaf age and nutrient status must be standardized .

Data Analysis & Contradiction Resolution

Q. How should researchers address variability in this compound emission factors across ecosystems?

Conduct meta-analyses stratified by biome (e.g., tropical vs. temperate forests) and plant functional type (e.g., deciduous vs. coniferous). Use mixed-effects models to account for covariates like soil nitrogen and canopy structure. Open-access databases (e.g., FLUXNET) provide harmonized datasets for cross-study validation .

Q. What statistical frameworks are optimal for analyzing non-linear relationships between this compound emission and environmental drivers?

Generalized additive models (GAMs) capture non-linear responses to light and temperature. For hypothesis testing, use partial least squares regression (PLSR) to handle multicollinearity among predictors (e.g., PPFD, VPD). Report R2R^2-adjusted values and confidence intervals for emission algorithms .

Q. How can conflicting findings about this compound’s impact on atmospheric aerosol formation be resolved?

Discrepancies stem from varying NOx_x regimes and aerosol precursor concentrations. Design chamber experiments with controlled NOx_x levels (high vs. low) and measure secondary organic aerosol (SOA) yields via aerosol mass spectrometry. Collaborate with atmospheric chemists to integrate field data from diverse regions (e.g., Amazon vs. boreal forests) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.